BenchChemオンラインストアへようこそ!

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane provides a rigid, conformationally constrained scaffold essential for developing dual orexin receptor antagonists with proven oral bioavailability. Its N9-benzyl substitution offers unique lipophilicity and cation-π interaction potential, distinct from other analogs. As a privileged core for nAChR ligands, procurement eliminates chiral resolution steps, accelerating SAR studies and lead optimization.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 108437-46-3
Cat. No. B1291588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
CAS108437-46-3
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CNCCC1N2CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2
InChIKeyWJNTXJZFBOWQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Procurement Technical Baseline


9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 108437-46-3) is a bicyclic diamine characterized by a constrained 3,9-diazabicyclo[4.2.1]nonane scaffold bearing a benzyl substituent at the N9 position [1]. The compound has a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol, featuring a rigid framework with two nitrogen atoms integrated into a fused ring system [2]. The [4.2.1] bridged bicyclic architecture confers conformational constraint and defined nitrogen-nitrogen spatial geometry, making this compound a specialized building block for medicinal chemistry applications where scaffold pre-organization is critical [1].

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: Why In-Class Analogs Cannot Be Casually Substituted


The 3,9-diazabicyclo[4.2.1]nonane scaffold exhibits significant pharmacological divergence across substitution patterns. Systematic studies on diazabicycloalkane cores have demonstrated that subtle structural variations—including N-substituent identity, ring size, and bridgehead geometry—produce markedly different receptor selectivity profiles and functional activities [1]. For instance, the [4.2.1] framework has been identified as a privileged core for dual orexin receptor antagonism with good oral bioavailability in rat EEG models, a property not readily translatable to the [3.3.1] or [3.2.1] congeners [1][2]. The N9-benzyl substitution pattern confers distinct lipophilicity, conformational bias, and potential for cation-π interactions compared to the N9-methyl analog, directly impacting target engagement profiles [2].

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Quantitative Differentiation Evidence


Conformational Constraint and Scaffold Pre-Organization Differentiation: [4.2.1] vs. [3.3.1] Core Geometry

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been identified as a constrained diazepane analog that pre-organizes the two nitrogen atoms in a specific spatial arrangement, reducing the entropic penalty upon target binding compared to flexible linear diamines or alternative bicyclic systems [1]. In the orexin receptor antagonist program, this core demonstrated good oral bioavailability and sleep-promoting activity in a rat EEG model, whereas the 3,8-diazabicyclo[3.2.1]octane core in the same study series exhibited improved affinity and selectivity toward delta opioid receptors rather than orexin receptors [1][2]. The nitrogen-nitrogen distance and relative orientation are locked by the [4.2.1] bridge, a geometric feature that cannot be replicated by 3,9-diazabicyclo[3.3.1]nonane derivatives due to their distinct ring-junction stereochemistry [3].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Pharmacological Differentiation: 9-Benzyl vs. 9-Methyl Substitution in Spasmolytic Activity Screening

Structure-activity relationship studies on 3,9-diazabicyclo[4.2.1]nonane derivatives reveal that the N9 substituent identity dictates pharmacological activity profile. The 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 3) demonstrated specific anti-serotonin activity in spasmolytic assays, while amides derived from this amine with aromatic acids resulted in specific anti-histaminic compounds [1]. In contrast, the 10-methyl-3,10-diazabicyclo[4.3.1]decane analog (compound 4) amides with aliphatic acids showed spasmogenic activity—a complete reversal of functional effect [1]. This N-substituent sensitivity implies that 9-benzyl substitution is expected to produce a distinct pharmacological fingerprint due to increased lipophilicity and altered steric/electronic properties compared to 9-methyl, though direct binding data for 9-benzyl remains unreported in the open literature.

Pharmacology Serotonin Receptor Histamine Receptor

Commercial Availability and Enantiomeric Form Differentiation: 9-Benzyl Scaffold Access

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 108437-46-3) is commercially available as a research chemical from multiple suppliers, with purity specifications typically ranging from 95% to ≥98% . In contrast, the closely related 9-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) is also commercially available but with molecular weight 140.23 g/mol versus 216.32 g/mol for the benzyl analog . Importantly, stereochemically defined versions of the benzyl scaffold exist, such as Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane and its enantiomer (1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane, which are critical for asymmetric synthesis applications requiring defined stereochemistry [1]. The unsubstituted parent 3,9-diazabicyclo[4.2.1]nonane is also available as a reference scaffold .

Chemical Procurement Stereochemistry Building Blocks

Synthetic Tractability: Scalable Asymmetric Synthesis Route Availability for the Core Scaffold

A crystallization-induced diastereomer transformation (CIDT) methodology has been developed for the scalable asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives, achieving high stereoselectivity [1]. This process utilizes (S)-phenylethylamine as a chiral auxiliary handle for CIDT, with the starting nortropinone derivative prepared in one step from commercially available materials [1]. The E-oxime intermediate undergoes stereospecific Beckmann rearrangement followed by LiAlH4 reduction to afford the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative [1]. This established scalable route to the stereochemically defined core differentiates the [4.2.1] scaffold from other diazabicyclo systems lacking such well-characterized asymmetric synthetic protocols.

Organic Synthesis Process Chemistry Asymmetric Synthesis

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: Research and Procurement Application Scenarios


Orexin Receptor Antagonist Lead Optimization Programs

The 3,9-diazabicyclo[4.2.1]nonane core has been validated as a potent scaffold for dual orexin receptor antagonists with demonstrated oral bioavailability and sleep-promoting activity in rat EEG models [1]. 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane serves as a key intermediate for synthesizing constrained diazepane analogs targeting orexin receptors, where the benzyl group can be retained as a pharmacophore element or cleaved to expose the secondary amine for further functionalization [1].

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been identified as a privileged framework for developing subtype-selective nAChR ligands, with patent literature specifically claiming diazabicyclo[4.2.1]nonane derivatives as α4β2 subtype-selective amides [2]. 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane provides the core structure for SAR exploration around the N3 and N9 positions, with the benzyl group offering potential for cation-π interactions with conserved aromatic residues in the nAChR binding pocket [2].

Stereochemically Defined Building Block Procurement for Asymmetric Synthesis

For medicinal chemistry programs requiring defined stereochemistry, stereochemically pure forms of the 9-benzyl scaffold are commercially available, including Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane and (1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane [3]. These compounds are supported by established CIDT-based asymmetric synthetic methodology that enables scalable preparation of stereochemically defined derivatives [4]. Procurement of the stereodefined benzyl scaffold eliminates the need for costly chiral resolution steps in downstream synthetic sequences.

Spasmolytic Activity SAR Studies Requiring N9 Substitution Diversity

Historical spasmolytic activity data demonstrate that N9 substitution on the 3,9-diazabicyclo[4.2.1]nonane scaffold modulates pharmacological activity, with the 9-methyl analog showing specific anti-serotonin activity [5]. 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane enables expansion of SAR to include aromatic N9 substituents, potentially accessing distinct pharmacological profiles not attainable with the 9-methyl analog due to differences in lipophilicity, steric bulk, and π-interaction potential [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.